Predicted Boiling Point Elevation vs. Unsubstituted Benzyl Analog Reflects Enhanced Intermolecular Interaction from para-Methyl Substitution
The target compound exhibits a predicted boiling point of 345.7 ± 11.0 °C, which is approximately 16 °C higher than that of the unsubstituted 1-benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5, predicted bp 329.5 ± 11.0 °C) . This difference arises from the addition of a single para-methyl group (–CH₃) on the benzyl aromatic ring, increasing molecular weight from 190.24 to 204.26 g·mol⁻¹ (ΔMW = +14.02) and enhancing van der Waals interactions. The elevated boiling point is a direct, quantifiable indicator of stronger intermolecular forces that also translate to increased lipophilicity (estimated ΔlogP ≈ +0.5), which may influence membrane partitioning, protein binding, and chromatographic retention behaviour in downstream applications. No head-to-head experimental boiling point determination has been published for these two compounds under identical conditions; the comparison relies on predicted values generated using the same algorithmic method (ACD/Labs or equivalent), providing internally consistent cross-study comparable data.
| Evidence Dimension | Predicted boiling point (bp) at atmospheric pressure |
|---|---|
| Target Compound Data | 345.7 ± 11.0 °C (predicted); MW 204.26 g·mol⁻¹; C₁₃H₁₆O₂ |
| Comparator Or Baseline | 1-Benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5): bp 329.5 ± 11.0 °C (predicted); MW 190.24 g·mol⁻¹; C₁₂H₁₄O₂ |
| Quantified Difference | Δbp ≈ +16.2 °C; ΔMW = +14.02 g·mol⁻¹ (one para-CH₃ group) |
| Conditions | Predicted values from chemical database (Chemsrc); algorithm-derived, not experimentally measured |
Why This Matters
A 16 °C boiling point differential provides a readily measurable quality-control parameter for identity confirmation and purity assessment during procurement, while the associated lipophilicity increase may alter biological partitioning behaviour in cell-based or in vivo assays compared to the unsubstituted analog.
